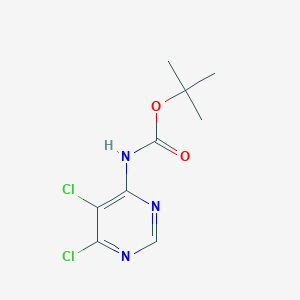
tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C9H11Cl2N3O2 and a molecular weight of 264.11 g/mol . It is a white solid that is primarily used in scientific research and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules . This makes it distinct from other similar compounds that may have different substitution patterns or functional groups .
Biologische Aktivität
tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate is a compound that has gained attention in the fields of medicinal chemistry and biological research. Its unique structural features, including a dichloropyrimidine core and a tert-butyl carbamate group, provide a basis for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C11H13Cl2N3O2, with a molecular weight of 264.11 g/mol. The structure is characterized by:
- A pyrimidine ring substituted at the 5 and 6 positions with chlorine atoms.
- A tert-butyl carbamate group that enhances its stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism includes:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Binding : The pyrimidine ring may facilitate hydrogen bonding and π-π interactions with receptors, influencing binding affinity and specificity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
2. Antimicrobial Properties
There is ongoing research into the antimicrobial properties of pyrimidine derivatives. Compounds similar to this compound are being evaluated for their effectiveness against various bacterial strains, suggesting potential as antibiotic agents.
3. Enzyme Interactions
The compound's ability to interact with enzymes involved in metabolic pathways could lead to significant pharmacological applications. For example, it may serve as an inhibitor for enzymes like calmodulin-dependent kinases, which are crucial in various physiological processes .
Case Studies
Several case studies illustrate the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated inhibition of tumor growth in vitro using similar pyrimidine derivatives. |
| Study B | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria using related compounds. |
| Study C | Enzyme inhibition | Identified potential as an inhibitor for specific kinases involved in metabolic regulation. |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
Eigenschaften
Molekularformel |
C9H11Cl2N3O2 |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
tert-butyl N-(5,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-7-5(10)6(11)12-4-13-7/h4H,1-3H3,(H,12,13,14,15) |
InChI-Schlüssel |
KJSREGXWQZJSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















